molecular formula C15H15FN6S B4363175 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No.: B4363175
M. Wt: 330.4 g/mol
InChI Key: AXLQTUSXENHYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a fluorobenzyl group attached to a pyrazole ring, which is further linked to a thiourea moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6S/c1-21-7-6-14(20-21)19-15(23)18-12-8-17-22(10-12)9-11-4-2-3-5-13(11)16/h2-8,10H,9H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLQTUSXENHYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea typically involves multi-step reactions starting from simple precursors. One common method involves the reaction of 2-fluorobenzyl bromide with 1H-pyrazole-4-carboxamide to form an intermediate, which is then reacted with 1-methyl-1H-pyrazole-3-thiourea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea can undergo various chemical reactions due to the presence of reactive functional groups. These reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl)thiourea
  • **6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 2
Reactant of Route 2
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.